1-溴-8-(三氟甲基)萘

描述

“1-Bromo-8-(trifluoromethyl)naphthalene” is an organic compound that is commonly used as a building block in the synthesis of biological fluorescence probes and conjugates. It has a molecular formula of C11H6BrF3 and a molecular weight of 275.06 g/mol .

Synthesis Analysis

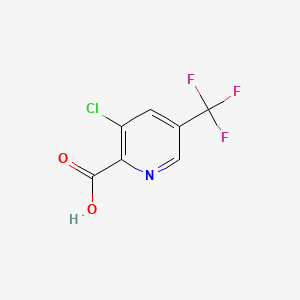

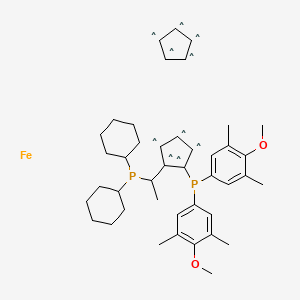

The synthesis of “1-Bromo-8-(trifluoromethyl)naphthalene” involves a catalytic process for trifluoromethylation of bromoaromatic compounds . The reaction is performed under an atmosphere of argon . The yield of the reaction is 88% .Molecular Structure Analysis

The molecular structure of “1-Bromo-8-(trifluoromethyl)naphthalene” consists of a naphthalene ring with a bromo group at the 1-position and a trifluoromethyl group at the 8-position .Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-8-(trifluoromethyl)naphthalene” are typically catalytic processes for trifluoromethylation of bromoaromatic compounds . The reaction conditions include an atmosphere of argon and isothermal conditions maintained at 110 °C .Physical and Chemical Properties Analysis

“1-Bromo-8-(trifluoromethyl)naphthalene” is a colorless oil . It has a molecular weight of 275.06 g/mol and a density of 1.587±0.06 g/cm3 .科学研究应用

合成与晶体学

1-溴-8-(三氟甲基)萘参与各种化学化合物的合成。例如,Noland 等人 (2011) 描述了 8-卤代萘-1-腈的高产合成,突出了该分子在有机合成过程中的用途 (Noland、Venkata Srinivasarao Narina 和 Britton,2011)。

材料化学

在材料化学中,1-溴-8-(三氟甲基)萘的衍生物,如溴代萘衍生物,具有重要意义。Ping (2012) 讨论了它们在材料和超分子化学中的应用,强调了它们作为各种化学合成中前体的意义 (Z. Ping,2012)。

高级化学反应

1-溴-8-(三氟甲基)萘是复杂化学反应中的关键组分。Fuller 等人 (2008) 描述了它在形成取代基之间应变减小且具有形成分子内和分子间氢键的化合物的过程中所扮演的角色 (Amy L. Fuller、F. R. Knight、A. Slawin 和 J. Derek Woollins,2008)。

有机电子学

该化合物的衍生物在有机电子学领域发挥着作用。Yuan 等人 (2016) 从溴代 NDI 合成了二氟代和四氟代取代的萘二酰亚胺,这些二酰亚胺用于有机场效应晶体管,证明了它们在电子应用中的潜力 (Zhongyi Yuan 等人,2016)。

安全和危害

作用机制

Target of Action

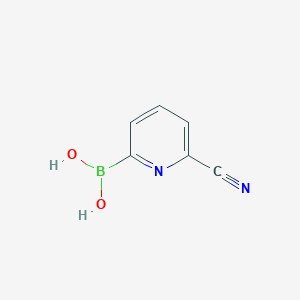

The primary target of 1-Bromo-8-(trifluoromethyl)naphthalene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

1-Bromo-8-(trifluoromethyl)naphthalene interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used in the SM coupling conditions .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The molecular and cellular effects of 1-Bromo-8-(trifluoromethyl)naphthalene’s action are primarily seen in its role in the Suzuki–Miyaura cross-coupling reaction . The compound contributes to the formation of carbon–carbon bonds, playing a crucial role in the synthesis of complex organic compounds .

属性

IUPAC Name |

1-bromo-8-(trifluoromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13,14)15/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNBHVJATYODNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593800.png)

![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)

![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)

![DBzA, 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene](/img/structure/B6593863.png)